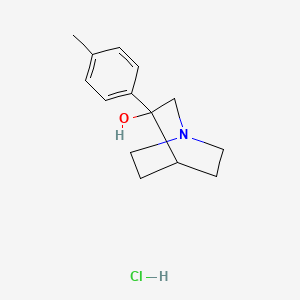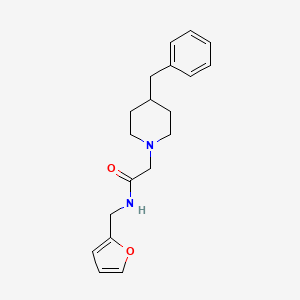
3-(4-methylphenyl)quinuclidin-3-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)quinuclidin-3-ol hydrochloride, also known as 4-MPDQ, is a chemical compound that belongs to the class of quinuclidine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride involves its binding to muscarinic and histamine receptors in the central nervous system. It acts as an antagonist at these receptors, which leads to a decrease in the activity of acetylcholine and histamine neurotransmitters. This results in the inhibition of various physiological processes such as smooth muscle contraction, glandular secretion, and neurotransmitter release.
Biochemical and Physiological Effects:
3-(4-methylphenyl)quinuclidin-3-ol hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the activity of acetylcholine and histamine neurotransmitters, which leads to a decrease in smooth muscle contraction, glandular secretion, and neurotransmitter release. Moreover, 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride has been found to exhibit analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation.
实验室实验的优点和局限性
One of the advantages of using 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride in lab experiments is its high purity and yield, which makes it easy to obtain and use. Moreover, its well-established synthesis method and mechanism of action make it a reliable and consistent compound for research purposes. However, one of the limitations of using 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride in lab experiments is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research on 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride. One of the potential areas of research is its use as a potential therapeutic agent for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Moreover, further research can be conducted to explore its potential analgesic and anti-inflammatory properties for the treatment of chronic pain and inflammation. Additionally, research can be conducted to optimize its synthesis method to achieve even higher yields and purity of the final product.
Conclusion:
In conclusion, 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride, or 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride, is a chemical compound that has potential therapeutic applications due to its anticholinergic, antihistaminic, analgesic, and anti-inflammatory properties. Its well-established synthesis method and mechanism of action make it a reliable and consistent compound for research purposes. However, its potential toxicity requires careful handling and disposal. Further research can be conducted to explore its potential therapeutic applications and optimize its synthesis method.
合成方法
The synthesis of 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride involves the reaction of 4-methylphenylacetonitrile with 3-quinuclidinol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride hydrochloride. This synthesis method has been optimized to achieve a high yield and purity of the final product.
科学研究应用
3-(4-methylphenyl)quinuclidin-3-ol hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticholinergic and antihistaminic activities, which make it a potential candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Moreover, 3-(4-methylphenyl)quinuclidin-3-ol hydrochloride has been found to exhibit analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation.
属性
IUPAC Name |
3-(4-methylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-2-4-12(5-3-11)14(16)10-15-8-6-13(14)7-9-15;/h2-5,13,16H,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMWORYPFGFSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CN3CCC2CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Methylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5497050.png)
![2-{1-[(3-ethyl-5-isoxazolyl)methyl]-2-piperidinyl}-5-fluoro-1H-benzimidazole](/img/structure/B5497070.png)

![(3aR*,6aS*)-2-allyl-5-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5497083.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol](/img/structure/B5497093.png)
![1-[4-(1H-benzimidazol-2-yl)phenyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5497100.png)
![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5497103.png)
![2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5497116.png)

![[1-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5497124.png)
![{3-(3-chlorobenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5497131.png)
![methyl 2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5497138.png)
![3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B5497141.png)
![9-[4-(4-chlorophenyl)butanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5497146.png)